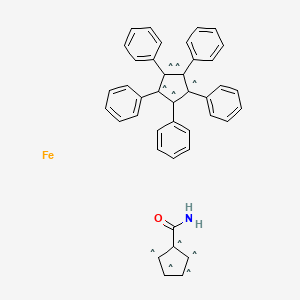
Dansyl-dl-tryptophane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-dl-tryptophane is a compound that combines the fluorescent properties of dansyl chloride with the amino acid tryptophane. Dansyl chloride, or 1-dimethylaminonaphthalene-5-sulfonyl chloride, is a reagent commonly used in biochemistry for labeling amino acids, peptides, and proteins. Tryptophane is an essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-dl-tryptophane typically involves the reaction of dansyl chloride with dl-tryptophane. The reaction is carried out in an alkaline medium, usually with sodium bicarbonate as a base. The reaction conditions include:
Temperature: Room temperature
Solvent: Acetone
Reaction Time: Approximately 18 hours
The reaction proceeds as follows:
- Dissolve dl-tryptophane in an aqueous sodium bicarbonate solution.
- Add dansyl chloride dissolved in acetone to the solution.
- Allow the reaction to proceed at room temperature for 18 hours.
- Purify the product using thin-layer chromatography or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to accommodate higher volumes of reactants.
Automated Systems: Automated systems for precise control of reaction conditions.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dansyl-dl-tryptophane undergoes several types of chemical reactions, including:
Oxidation: The indole ring of tryptophane can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonyl group of the dansyl moiety.
Substitution: The dansyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of tryptophane.
Reduction: Reduced forms of the dansyl group.
Substitution: Substituted dansyl derivatives with different functional groups.
Scientific Research Applications
Dansyl-dl-tryptophane has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the labeling of proteins and peptides for fluorescence microscopy and spectroscopy.
Medicine: Utilized in diagnostic assays and as a marker for tracking biological processes.
Industry: Applied in the development of biosensors and analytical techniques for detecting amino acids and peptides.
Mechanism of Action
The mechanism of action of Dansyl-dl-tryptophane involves its ability to fluoresce under ultraviolet light. The dansyl group absorbs UV light and emits fluorescence, making it a valuable tool for detecting and quantifying biological molecules. The molecular targets include amino acids, peptides, and proteins, which can be labeled with the dansyl group for visualization and analysis.
Comparison with Similar Compounds
Similar Compounds
Dansyl-l-tryptophane: The l-enantiomer of Dansyl-dl-tryptophane, used for similar applications but with different stereochemistry.
Dansyl-glycine: Another dansylated amino acid used for labeling and fluorescence studies.
Dansyl-lysine: A dansylated derivative of lysine, used in protein sequencing and analysis.
Uniqueness
This compound is unique due to its combination of the fluorescent properties of dansyl chloride and the biological significance of tryptophane. This dual functionality makes it a versatile tool in various fields of research, providing both fluorescence labeling and biological relevance.
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESDLBBWXMRQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)





